5-bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole
Overview
Description
5-bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that contains a triazole ring substituted with bromine, fluorine, and a methyl group
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with targets such asextracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (ERK2) and fibroblast growth factor receptor 2 (FGFR2) . These proteins play crucial roles in cellular signaling pathways, influencing cell growth, differentiation, and survival.
Biochemical Pathways
For instance, ERK2 is involved in the Ras-Raf-MEK-ERK pathway , which regulates cell proliferation and differentiation .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole is currently unavailable. The compound’s predicted properties include a boiling point of331.5±22.0 °C and a density of 1.87±0.1 g/cm3 . These properties could influence the compound’s bioavailability and distribution within the body.
Biochemical Analysis
Biochemical Properties
5-bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. The interaction between this compound and these kinases involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent phosphorylation events .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to induce apoptosis by disrupting the mitochondrial membrane potential and activating caspases, which are enzymes involved in programmed cell death . Additionally, it affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of enzyme activity through direct binding to the enzyme’s active site. This binding can result in either competitive or non-competitive inhibition, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins, thereby altering the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including sustained inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert therapeutic effects, such as reducing tumor growth in cancer models . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s ability to disrupt normal cellular processes and induce oxidative stress.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites . These metabolites can further interact with other biomolecules, potentially influencing metabolic flux and altering metabolite levels within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole with bromine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as acetonitrile and a temperature range of 50-70°C.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction under specific conditions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases or acids for substitution reactions, and oxidizing or reducing agents for redox reactions. Typical conditions involve moderate temperatures (50-100°C) and solvents like dimethylformamide or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Scientific Research Applications
5-bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the development of organic semiconductors and other advanced materials due to its electronic properties.
Biological Studies: Researchers investigate its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole: Lacks the bromine substitution, which can affect its reactivity and applications.
5-bromo-1-methyl-1H-benzo[d][1,2,3]triazole: Lacks the fluorine substitution, impacting its electronic properties.
1-methyl-1H-benzo[d][1,2,3]triazole: Lacks both bromine and fluorine substitutions, making it less versatile in certain reactions.
Uniqueness
5-bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole is unique due to the presence of both bromine and fluorine substitutions, which enhance its reactivity and potential applications. The combination of these substituents allows for a broader range of chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
5-bromo-4-fluoro-1-methylbenzotriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFN3/c1-12-5-3-2-4(8)6(9)7(5)10-11-12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URMZEHMDGQGSED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=C(C=C2)Br)F)N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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